Fimaporfin - 1443547-43-0

Fimaporfin

Catalog Number: EVT-268110
CAS Number: 1443547-43-0
Molecular Formula: C132H96N12O18S6
Molecular Weight: 2330.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fimaporfin is a synthetic light-activated compound composed of three benzenesulfonic acid isomers: fimaporfin A (TPCS2a; tetraphenyl chlorin disulfonate), fimaporfin B, and fimaporfin C, with potential photosensitizing activity upon photodynamic therapy (PDT). Upon intradermal administration, fimaporfin is incorporated into the tumor cells' endosome and lysosome membranes. Subsequently, cytotoxic agents are administered and accumulate in the endosomal and lysosomal compartments; upon local activation by light, fimaporfin produces reactive oxygen species (ROS), such as singlet oxygen, damaging endo/lysosomal membranes and accumulated cytotoxic agents are released into the tumor cell cytosol. This photochemical internalization (PCI) method can enhance the efficacy and selectivity of cytotoxic agents.
Overview

Fimaporfin, also known as disulfonated tetraphenyl chlorin or TPCS2a, is a compound primarily recognized for its role as a photosensitizer in photodynamic therapy. It operates through a mechanism called photochemical internalization, which enhances the delivery of therapeutic agents into cells upon light activation. Fimaporfin has garnered attention for its potential applications in cancer treatment, particularly in combination therapies aimed at improving the efficacy of existing drugs.

Source and Classification

Fimaporfin is classified as a photosensitizer and belongs to the chlorin family of compounds. It is synthesized from tetraphenylporphyrin through a series of chemical modifications, including sulfonation and chlorination. The compound is notable for its ability to generate reactive oxygen species when exposed to light, facilitating cellular uptake and enhancing drug delivery mechanisms in therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of fimaporfin involves several key steps:

  1. Sulfonation: The starting material, tetraphenylporphyrin, undergoes sulfonation to introduce sulfonic acid groups.
  2. Chlorination: Following sulfonation, chlorination is performed to yield disulfonated tetraphenyl chlorin.
  3. Purification: The final product is purified using techniques like chromatography to ensure high yield and purity.

Industrial methods focus on optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize the efficiency of synthesis while minimizing by-products .

Molecular Structure Analysis

Structure and Data

Fimaporfin has a complex molecular structure characterized by multiple aromatic rings and sulfonic acid groups. Its molecular formula is C44H32N4O6S2, and it features an InChI Key of AINQERPKMNDVQT-UHFFFAOYSA-N. The structural configuration allows for effective light absorption and subsequent energy transfer processes necessary for its function as a photosensitizer .

Chemical Reactions Analysis

Reactions and Technical Details

Fimaporfin participates in various chemical reactions:

  • Oxidation: Under specific conditions, fimaporfin can be oxidized to produce reactive oxygen species, which are crucial for its therapeutic effects.
  • Reduction: Although less common, reduction reactions can occur.
  • Substitution: Substitution reactions typically involve the sulfonic acid groups on the molecule.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The outcomes of these reactions depend heavily on the specific conditions applied during the experiments .

Mechanism of Action

Process and Data

Fimaporfin's mechanism of action revolves around photochemical internalization. Upon exposure to light, it generates reactive oxygen species that disrupt endosomal membranes within cells. This disruption facilitates the release of co-administered therapeutic agents into the cytosol, significantly enhancing their efficacy. This mechanism has been studied extensively in various cancer models, demonstrating improved outcomes when used alongside drugs like bleomycin .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fimaporfin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 792.87 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Absorption Spectrum: Fimaporfin has strong absorption characteristics in the visible light spectrum, particularly around 652 nm.

These properties are critical for its function as a photosensitizer in photodynamic therapy applications .

Applications

Scientific Uses

Fimaporfin has diverse applications across various fields:

  • Chemistry: Used as a photosensitizer to enhance photochemical reactions.
  • Biology: Employed in studies focusing on cellular uptake mechanisms and intracellular delivery of macromolecules.
  • Medicine: Primarily utilized in cancer therapies, where it enhances the effectiveness of chemotherapeutic agents through photochemical internalization.
  • Industry: Involved in developing new protocols for photodynamic therapy and drug delivery systems.

Recent studies highlight its potential in combination therapies, such as pairing with all-trans retinoic acid to improve treatment outcomes for solid tumors .

Introduction to Fimaporfin: Pharmacological Profile and Therapeutic Context

Chemical and Photophysical Properties of Fimaporfin

Fimaporfin (chemical name: disulfonated tetraphenyl chlorin; CAS# 1443547-43-0) is synthesized through di-imide reduction of disulfonated tetraphenyl porphine (TPPS2a), resulting in a mixture of three isomers (A, B, and C) in a consistent ratio of approximately 25%, 50%, and 25%, respectively. This synthesis yields a compound with high purity (>98%) and minimal batch-to-batch variation (<4% inter-batch isomer variation), making it suitable for clinical applications [3].

The compound has a molecular weight of 776.88 g/mol and an exact mass of 776.1763 g/mol, with the elemental composition C₄₄H₃₂N₄O₆S₂. It exists as a dark green solid powder that is soluble in dimethyl sulfoxide (DMSO) but insoluble in water, presenting formulation challenges that are typically addressed through drug delivery systems like liposomes. The chemical stability of Fimaporfin is maintained for over two years when stored properly at -20°C in dry, dark conditions [3] [5].

Photophysically, Fimaporfin exhibits a complex absorption spectrum with multiple peaks between 350-700 nm. Its primary absorption maximum occurs at approximately 420 nm, while a clinically relevant peak appears at longer wavelengths (~650-652 nm) within the optical window for tissue penetration (600-800 nm). This longer wavelength absorption is particularly valuable for therapeutic applications as it enables deeper light penetration into biological tissues [1] [5] [7]. Upon excitation at 420 nm, Fimaporfin emits fluorescence between 640-680 nm, with a fluorescence lifetime of 6 ns in human oral squamous carcinoma (HN5) cells as measured by two-photon confocal microscopy and fluorescence lifetime imaging (FLIM) [3] [5].

A critical photochemical property is its singlet oxygen quantum yield (ΦΔ) of 0.62 in deuterated methanol, as determined through direct observation of singlet oxygen phosphorescence. This relatively high quantum yield indicates efficient energy transfer capability for generating cytotoxic reactive oxygen species (ROS). However, its photophysical behavior is environment-dependent; fluorescence lifetime measurements show a mono-exponential decay of 8.5 ns in methanol but non-exponential decays in aqueous solutions due to sensitizer dimerization [3] [8].

Table 1: Fundamental Chemical and Photophysical Properties of Fimaporfin

PropertyValueMeasurement Conditions
Chemical FormulaC₄₄H₃₂N₄O₆S₂-
Molecular Weight776.88 g/mol-
CAS Number1443547-43-0-
Absorption Maxima420 nm, 650-652 nmVarious solvents
Emission Range640-680 nmExcitation at 420 nm
Singlet Oxygen Quantum Yield0.62Deuterated methanol
Fluorescence Lifetime8.5 ns (methanol), 6 ns (cells)HN5 cancer cell line
Purity>98%HPLC analysis

Mechanism of Action in Photodynamic Therapy (PDT) and Photochemical Internalization (PCI)

Fimaporfin operates through distinct but related mechanisms in PDT and PCI applications, leveraging its subcellular localization properties and photochemical reactivity. The molecule's amphiphilic nature enables selective incorporation into cellular membranes, particularly those of endosomes and lysosomes. Following intravenous administration and a drug-light interval of approximately 18 hours, Fimaporfin achieves optimal accumulation in tumor cells [1] [7].

Upon illumination with appropriate wavelengths (typically around 650 nm), the photosensitizer transitions from its ground state (singlet state, ¹PS) to an excited singlet state (¹PS) through photon absorption. This excited state undergoes intersystem crossing to form a more stable, long-lived triplet state (³PS) that persists for microseconds to milliseconds—sufficient for interaction with surrounding biomolecules. The triplet state then participates in two primary photochemical pathways:

  • Type II Reaction: Energy transfer to molecular oxygen (³O₂) generates highly reactive singlet oxygen (¹O₂), the primary cytotoxic agent in PDT
  • Type I Reaction: Electron transfer with cellular substrates produces radical species that subsequently react with oxygen to form superoxide anion (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•) [7]

The short diffusion distance (10-20 nm) and brief half-life of singlet oxygen restrict cytotoxic damage to the immediate vicinity of the photosensitizer. This spatial limitation enables precision targeting of specific subcellular compartments where Fimaporfin resides [1] [3].

In conventional PDT applications, Fimaporfin-induced photodamage causes direct tumor cell death via apoptosis and necrosis, vascular damage that starves tumors of nutrients, and inflammatory responses that may stimulate anti-tumor immunity. However, Fimaporfin's primary clinical application is in PCI—an advanced drug delivery enhancement technology. In PCI, Fimaporfin co-localizes with endocytosed therapeutics (e.g., bleomycin, saporin, or immunotoxins) within endolysosomal compartments. Light activation triggers selective endolysosomal rupture through ROS-mediated membrane damage, releasing the entrapped therapeutic agents into the cytosol before lysosomal degradation occurs [1] [3].

This mechanism is particularly valuable for large hydrophilic molecules like bleomycin (approximately 1,500 Da), which enters cells primarily through endocytosis but becomes trapped and degraded in lysosomes. Studies in head and neck squamous cell carcinoma (HNSCC) demonstrate that PCI with Fimaporfin enhances bleomycin's efficacy by 20-fold, achieving equivalent tumor cell death (75%) with substantially reduced drug concentrations. This synergistic interaction addresses both efficacy limitations (lysosomal degradation) and toxicity concerns (e.g., pulmonary fibrosis) associated with standalone chemotherapeutic use [1] [3].

Beyond chemotherapeutic delivery, Fimaporfin-based PCI enhances the intracellular targeting of immunotoxins (e.g., anti-CD44 or anti-EpCAM antibodies linked to saporin) at femtomolar concentrations against cancer stem cells. Additionally, in its fimaVacc formulation combined with TLR agonists, Fimaporfin facilitates MHC class I antigen presentation and significantly enhances cytotoxic T-cell responses to vaccine antigens, as demonstrated in preclinical models and phase I clinical trials with HPV16 E7 peptides [3] [4].

Table 2: Comparative Mechanisms of Fimaporfin in PDT versus PCI Applications

AspectPhotodynamic Therapy (PDT)Photochemical Internalization (PCI)
Primary ObjectiveDirect tumor ablationEnhanced intracellular drug delivery
Mechanism of ActionROS-mediated cellular damageROS-mediated endolysosomal disruption
Therapeutic OutcomeCellular necrosis/apoptosisCytosolic release of co-administered therapeutics
Key Molecular TargetsCellular membranes, organellesEndosomal/lysosomal membranes
Demonstrated EfficacyDirect cytotoxicity20-fold enhancement of bleomycin efficacy in HNSCC
Secondary EffectsVascular shutdown, immune activationEnhanced antigen presentation (fimaVacc)

Historical Development and Regulatory Classification

Fimaporfin emerged from systematic efforts to develop second-generation photosensitizers with improved photophysical properties and clinical utility compared to first-generation porphyrin derivatives. Its development history reflects a transition from basic photochemistry research to specialized applications in drug delivery enhancement [3] [7].

The compound was synthesized and characterized through academic-industrial collaborations, with detailed photophysical analyses published in the early 2010s. Preclinical studies demonstrated its favorable biodistribution profile and ability to potentiate the activity of macromolecular toxins via PCI. Particularly promising results emerged in models of head and neck cancer, where Fimaporfin-based PCI enhanced the cytotoxicity of bleomycin and targeted immunotoxins against cancer stem cell markers like CD44 [3].

Fimaporfin received orphan drug designations from both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), providing regulatory incentives for development in rare cancer indications. These designations recognized the unmet medical need in conditions like recurrent head and neck carcinoma and bile duct cancer, where conventional therapies offer limited benefit [2].

Clinical development progressed through Phase I and II trials across multiple European countries (France, Germany, Lithuania, Netherlands, Poland, United Kingdom) for recurrent head and neck carcinoma and squamous cell carcinoma of the head and neck. The most advanced clinical validation came from a Phase I study (NCT02947854) investigating fimaVacc—a vaccine formulation combining Fimaporfin with the TLR3 agonist poly-ICLC (Hiltonol®) and model antigens (HPV16 E7 peptides and Keyhole Limpet Hemocyanin). This study in healthy volunteers demonstrated that the photochemical-based vaccination technology safely enhanced T-cell responses, with significant increases in antigen-specific CD4⁺ and CD8⁺ T cells compared to control vaccines without Fimaporfin [2] [4].

Despite promising clinical results, the current development status of Fimaporfin is classified as "Discontinued" in Phase 2 according to the latest available data. This suggests strategic reprioritization rather than failure, as the foundational PCI technology continues to generate research interest. The scientific legacy of Fimaporfin development persists through ongoing investigations into photochemical enhancement of cancer therapeutics and vaccines [2] [3].

Table 3: Key Milestones in Fimaporfin Development

YearDevelopment MilestoneSignificance
Early 2010sSynthesis and characterizationDefined photophysical properties and PCI efficacy
2011Detailed preclinical profilingEstablished mechanism and cellular localization
2012Orphan drug designations (EMA/FDA)Regulatory recognition for rare cancers
2012-2015Phase II trials initiation (HNSCC)Clinical evaluation in multiple European countries
2016Phase I fimaVacc trial (NCT02947854)First clinical validation of vaccine enhancement
2018Positive Phase I results reportedDemonstrated immunogenicity and safety in humans
2023Recent research publicationsContinued investigation of PCI mechanisms

Properties

CAS Number

1443547-43-0

Product Name

Fimaporfin

IUPAC Name

4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[10,15-diphenyl-20-(4-sulfophenyl)-12,13,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[15,20-diphenyl-10-(4-sulfophenyl)-2,3,21,23-tetrahydroporphyrin-5-yl]benzenesulfonic acid

Molecular Formula

C132H96N12O18S6

Molecular Weight

2330.6 g/mol

InChI

InChI=1S/3C44H32N4O6S2/c3*49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-18,21-26,46-47H,19-20H2,(H,49,50,51)(H,52,53,54);1-21,23,25-26,46-47H,22,24H2,(H,49,50,51)(H,52,53,54);1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54)

InChI Key

AINQERPKMNDVQT-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)S(=O)(=O)O)C=C3)C9=CC=C(C=C9)S(=O)(=O)O.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=CC=C9.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Fimaporfin; TPCS2a; Disulfonated tetraphenyl chlorin.

Canonical SMILES

C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)S(=O)(=O)O)C=C3)C9=CC=C(C=C9)S(=O)(=O)O.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=CC=C9.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.